[2-(Benzyloxy)-5-chlorophenyl](piperidin-1-yl)methanone
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Overview
Description
2-(Benzyloxy)-5-chlorophenylmethanone is an organic compound that features a benzyloxy group, a chlorophenyl group, and a piperidinyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-chlorophenylmethanone typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable chlorophenyl derivative under basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group is often introduced via a nucleophilic substitution reaction, where piperidine reacts with a chloromethyl ketone derivative.
Final Assembly: The final compound is assembled through a coupling reaction, often facilitated by a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-chlorophenylmethanone can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ketone group can be reduced to form an alcohol derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom on the chlorophenyl group.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-chlorophenylmethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe molecule in studies investigating the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-chlorophenylmethanone depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- [2-(5-Nitro-1H-benzimidazol-2-yl) phenol]
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness
What sets 2-(Benzyloxy)-5-chlorophenylmethanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzyloxy group, chlorophenyl group, and piperidinyl group allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
(5-chloro-2-phenylmethoxyphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c20-16-9-10-18(23-14-15-7-3-1-4-8-15)17(13-16)19(22)21-11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZAZMUSRBGLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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